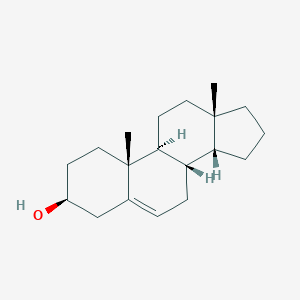

(3b,14b)-Androst-5-en-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3b,14b)-Androst-5-en-3-ol is a steroidal compound that belongs to the class of androstane derivatives. It is characterized by its unique structure, which includes a hydroxyl group at the third carbon position and a double bond between the fifth and sixth carbon atoms. This compound is of significant interest in various fields of scientific research due to its biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3b,14b)-Androst-5-en-3-ol typically involves the reduction of 3-oxo-androst-4-ene derivatives using complex metal hydrides. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon. The process may also involve steps such as acylation and catalytic hydrogenation to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(3b,14b)-Androst-5-en-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxyl group to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to its corresponding saturated derivative using reducing agents such as lithium aluminum hydride.

Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the steroid nucleus, often using reagents like N-bromosuccinimide.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Halogenating agents: N-bromosuccinimide, iodine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with distinct chemical and biological properties.

Aplicaciones Científicas De Investigación

(3b,14b)-Androst-5-en-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a model compound in studies of steroid chemistry.

Biology: The compound is studied for its role in biological processes, including hormone regulation and enzyme interactions.

Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory and anticancer properties.

Mecanismo De Acción

The mechanism of action of (3b,14b)-Androst-5-en-3-ol involves its interaction with specific molecular targets, such as hormone receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in steroid metabolism or bind to androgen receptors, influencing gene expression and cellular function .

Comparación Con Compuestos Similares

Similar Compounds

PST 2238: A compound with a similar steroidal structure, known for its antihypertensive activity.

Digitoxigenin derivatives: Compounds with similar hydroxyl and double bond positions, used in cardiac glycosides.

Uniqueness

(3b,14b)-Androst-5-en-3-ol is unique due to its specific hydroxylation pattern and double bond configuration, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.

Actividad Biológica

(3b,14b)-Androst-5-en-3-ol, also known as androst-5-ene-3β-ol, is a steroid compound that has garnered attention for its biological activity, particularly in the context of androgenic and antiandrogenic effects. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Androgenic Activity

This compound exhibits androgenic properties , which are critical in the development and maintenance of male characteristics. Research indicates that this compound can bind to androgen receptors (AR), influencing gene expression related to male sexual development and function. Its binding affinity has been compared to other known androgens, demonstrating significant interaction with AR in various cell lines.

Antiandrogenic Effects

In addition to its androgenic activity, this compound has been studied for its antiandrogenic properties . Some derivatives of this compound have shown the ability to inhibit the action of stronger androgens like dihydrotestosterone (DHT) on AR. For instance, studies have demonstrated that certain analogs can effectively compete with DHT for binding to AR, thereby reducing the transcriptional activity typically induced by androgens in prostate cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Competitive Inhibition : The compound competes with endogenous androgens for binding sites on the androgen receptor.

- Transcriptional Regulation : Upon binding to AR, it may alter the transcription of target genes involved in androgen signaling pathways.

- Modulation of Enzyme Activity : It may influence enzymes involved in steroid biosynthesis, potentially affecting overall androgen levels in the body .

Prostate Cancer Studies

Several studies have focused on the effects of this compound in prostate cancer models. For example:

- A study investigated its impact on prostate-specific antigen (PSA) expression and cell proliferation in LNCaP cells (a prostate cancer cell line). The results indicated that treatment with this compound significantly reduced PSA levels and inhibited cell growth stimulated by androgens .

| Treatment | PSA Expression Reduction (%) | Cell Growth Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| 10 nM | 43 | 58 |

| 100 nM | 58 | 75 |

Clinical Trials

Clinical trials assessing the safety and efficacy of this compound derivatives have shown promising results. A Phase I trial indicated that short-term administration was well tolerated among participants with minimal adverse effects reported .

Potential Therapeutic Applications

Given its dual role as both an androgen and antiandrogen, this compound holds potential for therapeutic applications in conditions such as:

- Prostate Cancer : As an antiandrogen, it could serve as a treatment option for patients resistant to conventional therapies.

- Benign Prostatic Hyperplasia : Its ability to modulate androgen levels may alleviate symptoms associated with this condition.

- Hormonal Imbalances : It may be useful in treating disorders characterized by excess androgen production.

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13S,14R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14-,15-,16+,17-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFPAZBMEUSVNA-XEZGLNCPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.